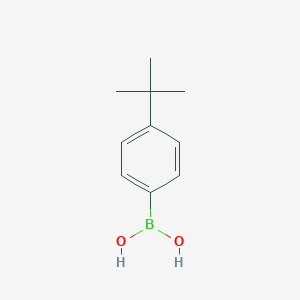

4-tert-Butylphenylboronsäure

Übersicht

Beschreibung

4-tert-Butylphenylboronic acid: is an organic compound with the molecular formula C10H15BO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a tert-butyl group at the para position. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Cross-Coupling Reactions: 4-tert-Butylphenylboronic acid is extensively used as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology and Medicine:

Drug Development: It is used in the synthesis of biologically active compounds, including potential drug candidates for various diseases.

Industry:

Material Science: This compound is used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

Wirkmechanismus

Target of Action

4-tert-Butylphenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It doesn’t have a specific biological target but plays a crucial role in facilitating chemical reactions.

Mode of Action

The compound is involved in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming process . In these reactions, 4-tert-Butylphenylboronic acid acts as a boron reagent, providing a nucleophilic organoboron species for transmetalation .

Biochemical Pathways

In the context of Suzuki-Miyaura cross-coupling, the organoboron compound (like 4-tert-Butylphenylboronic acid) is transferred from boron to palladium during the transmetalation step . This is part of a broader pathway involving oxidative addition, transmetalation, and reductive elimination steps that result in the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s worth noting that its physical and chemical properties, such as its melting point (191-196 °c) and molecular weight (17804), can influence its behavior in a reaction environment .

Result of Action

The primary result of 4-tert-Butylphenylboronic acid’s action is the formation of new organic compounds through cross-coupling reactions . For example, it has been used in the synthesis of tetracycline derivatives .

Action Environment

The efficacy and stability of 4-tert-Butylphenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dry place and handled with appropriate personal protective equipment to prevent exposure to dust/fume/gas/mist/vapours/spray . Its reactivity in Suzuki-Miyaura cross-coupling reactions can also be affected by the presence of other reagents and the reaction conditions .

Biochemische Analyse

Biochemical Properties

4-tert-Butylphenylboronic acid is known for its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The compound interacts with various biomolecules, such as enzymes and proteins, during this reaction .

Cellular Effects

The cellular effects of 4-tert-Butylphenylboronic acid are primarily related to its role in the Suzuki-Miyaura cross-coupling reaction . The compound can influence cell function by facilitating the formation of carbon-carbon bonds, which are fundamental to many biological processes .

Molecular Mechanism

The molecular mechanism of 4-tert-Butylphenylboronic acid involves its participation in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of 4-tert-Butylphenylboronic acid in laboratory settings are largely dependent on the specific experimental conditions. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .

Metabolic Pathways

4-tert-Butylphenylboronic acid is involved in the Suzuki-Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . It interacts with enzymes and cofactors during this process .

Transport and Distribution

The transport and distribution of 4-tert-Butylphenylboronic acid within cells and tissues are influenced by various factors, including its chemical properties and the specific experimental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From 1-Bromo-4-tert-butylbenzene and Tributyl Borate:

Industrial Production Methods:

- The industrial production of 4-tert-Butylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Suzuki-Miyaura Cross-Coupling Reaction:

Reagents and Conditions: This reaction involves the coupling of 4-tert-Butylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide.

Products: The major products formed are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Oxidation and Reduction Reactions:

Oxidation: 4-tert-Butylphenylboronic acid can undergo oxidation to form the corresponding phenol derivative.

Reduction: It can be reduced to form the corresponding alkylborane, which can be further utilized in various organic transformations.

-

Substitution Reactions:

Electrophilic Substitution: The tert-butyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the tert-butyl group, making it less sterically hindered and potentially less selective in certain reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a tert-butyl group, which can influence the electronic properties and reactivity.

4-Biphenylboronic Acid:

Uniqueness:

- The presence of the tert-butyl group in 4-tert-Butylphenylboronic acid provides steric hindrance, which can enhance the selectivity and stability of the compound in various reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding biaryl compounds.

Biologische Aktivität

4-tert-Butylphenylboronic acid (CAS No. 123324-71-0) is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 178.04 g/mol

- Melting Point : 191-196 °C

- Solubility : Insoluble in water; soluble in organic solvents such as DMSO and methanol .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 4-tert-butylphenylboronic acid on various cancer cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung cancer) and MDA-MB-231 (breast cancer).

- Testing Methods : MTT and sulforhodamine B (SRB) assays were employed to assess cell viability.

The results indicated that 4-tert-butylphenylboronic acid exhibited significant cytotoxicity against both cell lines, with a slightly higher potency compared to its analog, 4-butylphenylboronic acid .

| Compound | A549 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |

|---|---|---|

| 4-tert-butylphenylboronic acid | 45 | 50 |

| 4-butylphenylboronic acid | 55 | 60 |

The mechanism through which 4-tert-butylphenylboronic acid exerts its cytotoxic effects is believed to involve the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within the cell. This pathway is crucial in cancer therapy as it can induce apoptosis in malignant cells while sparing normal cells .

Case Studies

-

Synthesis and Evaluation of Analogues :

A study focused on synthesizing novel analogues of 4-tert-butylphenylboronic acid revealed enhanced biological profiles compared to existing compounds. The research highlighted the compound's potential as a lead agent in developing new anticancer therapies . -

Cross-Coupling Reactions :

The compound is also used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing various biologically active compounds. This versatility underscores its importance not only in medicinal chemistry but also in broader biological applications .

Safety and Handling

While exploring its biological activity, it is essential to note the safety profile of 4-tert-butylphenylboronic acid:

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJYZNVROSZZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370211 | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123324-71-0 | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123324-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method to synthesize 4-tert-Butylphenylboronic acid?

A: Research indicates that reacting trimethyl borate with a Grignard reagent derived from 1-bromo-4-tert-butylbenzene and magnesium metal under a nitrogen atmosphere yields 4-tert-Butylphenylboronic acid [, ]. The optimal conditions involve a 1.5:1 molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate, a temperature range of -20°C to -30°C, and a reaction time of 140 minutes, achieving a yield of 69.5% []. Further optimization suggests using a 1.4:1 molar ratio of trimethyl borate to 1-bromo-4-tert-butylbenzene at -20°C for 160 minutes [].

Q2: How does the structure of 4-tert-Butylphenylboronic acid influence its ability to extract sugars?

A: 4-tert-Butylphenylboronic acid, alongside other boronic acid derivatives, has been explored for its ability to extract sugars from aqueous solutions [, ]. While 4-tert-Butylphenylboronic acid exhibits sugar extraction capabilities, research suggests that Naphthalene-2-boronic acid demonstrates superior extraction of xylose, a key sugar derived from hemicellulose hydrolysis []. This difference in extraction efficiency highlights the impact of the boronic acid structure on its interaction with specific sugars.

Q3: What analytical techniques are used to characterize 4-tert-Butylphenylboronic acid?

A: Synthesized 4-tert-Butylphenylboronic acid can be characterized and identified using mass spectrometry and 1H NMR spectroscopy []. These techniques provide information about the compound's molecular weight, structure, and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.